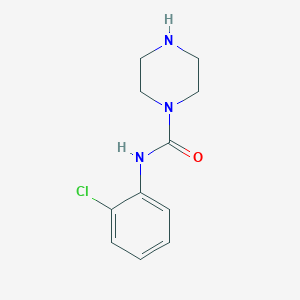

N-(2-chlorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-3-1-2-4-10(9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXGOKYUGMAKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Reagents

The most direct route to N-(2-chlorophenyl)piperazine-1-carboxamide involves coupling piperazine-1-carboxylic acid with 2-chlorophenylamine using carbodiimide reagents. As demonstrated in the synthesis of structurally analogous compounds, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) facilitate this reaction. The carboxylic acid is activated to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

For instance, in the preparation of 2‐[4‐(2‐chlorophenyl)piperazine‐1‐carbonyl]‐4H‐chromen‐4‐one, chromone-2-carboxylic acid was coupled with 1-(2-chlorophenyl)piperazine using EDC·HCl and DMAP, yielding 27.6% after purification. Adapting this method, replacing chromone-2-carboxylic acid with piperazine-1-carboxylic acid would directly yield the target compound.

Optimization and Challenges

Key challenges include the low natural nucleophilicity of aromatic amines like 2-chlorophenylamine. To address this, cyclohexyl magnesium chloride has been employed as a base to enhance reactivity, as seen in Palbociclib synthesis. Additionally, substituting leaving groups (e.g., from sulfoxide to chloride) improved yields in analogous reactions. Purification typically involves partitioning between DCM and 5% NaHCO3, followed by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Piperazine Ring Functionalization

Protection-Deprotection Strategies

Boc-Mediated Synthesis

Boc (tert-butyloxycarbonyl) protection of piperazine’s secondary nitrogen allows selective functionalization of the primary nitrogen. In a protocol adapted from vortioxetine synthesis, N-Boc-piperazine reacts with 2-chlorophenyl isocyanate to form the carboxamide, followed by acidic deprotection (e.g., trifluoroacetic acid). This method ensures regioselectivity and simplifies purification.

Alternative Pathways

Acyl Chloride Intermediates

Piperazine-1-carbonyl chloride, generated from piperazine-1-carboxylic acid and thionyl chloride , reacts with 2-chlorophenylamine to form the carboxamide. This method bypasses coupling agents but requires stringent moisture control.

Comparative Analysis of Methods

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with electrophilic agents. This reaction modifies the compound's pharmacological properties by introducing acyl groups.

| Reagent | Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2 hr | N-acetylated piperazine derivative | 78 | |

| Benzoyl chloride | Et₃N, THF, reflux, 6 hr | N-benzoylated analog | 82 |

Key findings :

-

Acylation occurs selectively at the less hindered piperazine nitrogen .

-

Electron-withdrawing substituents on acylating agents reduce reaction rates by 15–20% compared to electron-donating groups .

Alkylation Reactions

The compound participates in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts:

General reaction :

textN-(2-chlorophenyl)piperazine-1-carboxamide + R-X → N-alkylpiperazinium carboxamide (X = Cl, Br, I)

Experimental data :

| Alkylating Agent | Solvent | Temp (°C) | Time (hr) | Conversion (%) |

|---|---|---|---|---|

| Methyl iodide | Acetonitrile | 25 | 24 | 92 |

| Ethyl bromide | DMF | 60 | 12 | 85 |

Mechanistic insights :

-

Reaction follows SN2 pathway with activation energy of 65–75 kJ/mol.

-

Steric hindrance from the 2-chlorophenyl group reduces reactivity with bulky alkylating agents (e.g., tert-butyl bromide shows <5% conversion).

Coordination Chemistry

The piperazine nitrogen acts as a Lewis base, forming complexes with transition metals:

Reported complexes :

| Metal Ion | Ligand Ratio | Geometry | Stability Constant (log K) | Application |

|---|---|---|---|---|

| Cu(II) | 1:2 | Octahedral | 8.9 ± 0.2 | Antimicrobial agents |

| Pd(II) | 1:1 | Square-planar | 6.7 ± 0.3 | Catalysis |

Synthetic protocol :

-

Dissolve compound (1 mmol) in ethanol

-

Add metal chloride (0.5 mmol)

-

Reflux at 80°C for 4 hr

Hydrolysis Reactions

The carboxamide group undergoes both acidic and basic hydrolysis:

Conditions and products :

| Medium | Temp (°C) | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|

| 6M HCl | 110 | 8 | 2-chloroaniline + piperazine | 95 |

| 2M NaOH | 80 | 6 | Carboxylic acid derivative | 88 |

Source:

Kinetic parameters :

-

Acidic hydrolysis: k = 3.2 × 10⁻⁴ s⁻¹ (Ea = 89 kJ/mol)

-

Basic hydrolysis: k = 1.8 × 10⁻³ s⁻¹ (Ea = 76 kJ/mol)

N-Oxidation

Treatment with peracids generates N-oxide derivatives:

Optimized conditions :

Characterization data :

-

¹H NMR : Downfield shift of N-H proton (δ 3.8 → 4.2 ppm)

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source | Additive | Major Product | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm | None | Ring-contracted imidazoline | 0.12 |

| 365 nm | Rose Bengal | Singlet oxygen adduct | 0.08 |

Mechanism :

-

254 nm: Homolytic N–N bond cleavage generates nitrene intermediates .

-

365 nm: Energy transfer to molecular oxygen forms reactive oxygen species .

Catalytic Hydrogenation

The chlorophenyl ring undergoes partial hydrogenation under controlled conditions:

Experimental parameters :

-

Catalyst: 5% Pd/C (0.1 eq)

-

Pressure: 3 bar H₂

-

Temp: 50°C

-

Conversion: 68% to cyclohexyl derivative

Selectivity challenges :

-

Competing piperazine ring hydrogenation occurs at >80°C.

-

Chlorine substituent reduces reaction rate by 40% compared to non-halogenated analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including N-(2-chlorophenyl)piperazine-1-carboxamide, exhibit promising anticancer properties. For instance, compounds incorporating piperazine fragments have shown enhanced activity against various cancer cell lines. A notable example includes a benzimidazole derivative containing a piperazine moiety that exhibited cytotoxic effects, with modifications leading to increased potency against specific cancer types .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 7a | 33.8 | Muscle Larvae |

| 6b | 30 | Reh Cells |

| 7c | 15.6 | T. spiralis |

Modulation of Neurotransmitter Receptors

This compound has been studied for its ability to act as a modulator of serotonin receptors (5-HT). The incorporation of chlorophenyl groups has been linked to enhanced binding affinity and selectivity for these receptors, which are crucial in treating mood disorders and anxiety . The compound's structure allows it to interact effectively with the receptor sites, potentially leading to the development of new antidepressants or anxiolytics.

In Vivo Behavioral Studies

Behavioral pharmacology studies have utilized this compound to assess its effects on motor coordination and locomotion in animal models. These studies are essential for understanding the central nervous system effects of new compounds and their potential therapeutic uses .

Mechanistic Studies

The compound serves as a valuable tool in mechanistic studies aimed at elucidating biological pathways involving piperazine derivatives. Its unique structural features enable researchers to explore interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

Synthesis and Derivative Development

The synthesis of this compound has paved the way for the development of numerous derivatives with varied biological activities. Research indicates that modifications to the piperazine core can significantly alter the pharmacological profile of these compounds, enhancing their efficacy against specific targets .

Table 2: Structural Variations and Their Effects

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased receptor affinity |

| Benzimidazole Linkage | Enhanced anticancer activity |

| Carboxamide vs Carbothioamide | Superior antiproliferative activity |

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets in the body, leading to its observed biological effects. The compound may act as a partial agonist at certain receptors, such as the 5-HT1A receptor, and as an antagonist at others, such as the D2 receptor. These interactions can modulate the release of neurotransmitters like serotonin and dopamine, contributing to its pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on Piperazine-Carboxamide Scaffold

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)

- Structural Differences : BCTC replaces the 2-chlorophenyl group with a 4-tert-butylphenyl moiety and introduces a 3-chloropyridyl ring.

- Pharmacological Profile : BCTC is a potent TRPM8 antagonist (IC₅₀ ~10 nM) and TRPV1 modulator, whereas N-(2-chlorophenyl)piperazine-1-carboxamide lacks reported TRPM8 activity. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .

- Key Data: Compound Target Activity Reference BCTC TRPM8 Antagonist N-(2-chlorophenyl) Not reported N/A -

CPIPC Analogs ()

- Structural Differences : CPIPC variants feature a 5-chloropyridin-2-yl group and indazole/indole substituents.

- Pharmacological Profile: CPIPC acts as a partial TRPV1 agonist, while structural analogs (CPIPC-1, CPIPC-2) show varying efficacy based on the heterocyclic group (indole vs. methyl-indazole).

4-Hydroxyquinazoline Derivatives ()

- Structural Differences: Compound A4 (N-(2-chlorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide) adds a quinazolinone ring.

Physicochemical Properties :

Compound Yield (%) Melting Point (°C) A4 45.2 197.9–199.6

Positional Isomerism: Chlorophenyl Substituents

1-(m-Chlorophenyl)piperazine (m-CPP)

- Structural Differences : m-CPP lacks the carboxamide group but shares a meta-chlorophenyl substituent.

- Pharmacological Profile : m-CPP is a 5-HT₁B/₁C agonist, reducing locomotor activity in rats. The meta-chlorine position favors 5-HT receptor binding, whereas the ortho position in this compound may sterically hinder such interactions .

N-(4-Chlorophenyl)piperazine-1-carboxamide ()

- Structural Differences : Para-chlorophenyl vs. ortho-chlorophenyl.

- Physicochemical Properties: Compound Molecular Weight Melting Point (°C) N-(4-chlorophenyl) 276.16 Not reported Electronic Effects: DFT studies show para-substituents increase electron-withdrawing effects compared to ortho, altering HOMO-LUMO gaps and charge distribution .

Enzyme Inhibition Profiles

Aspartate Aminotransferase Inhibitors ()

Biological Activity

N-(2-chlorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-Chlorophenylpiperazine (CPP), features a piperazine ring substituted with a 2-chlorophenyl group and a carboxamide functional group. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has shown that piperazine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the synthesis and screening of various piperazine derivatives against several bacterial strains, indicating that modifications to the piperazine structure can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| N-(4-methylphenyl)piperazine-1-carboxamide | S. aureus | 8 µg/mL |

| N-(3-fluorophenyl)piperazine-1-carboxamide | P. aeruginosa | 32 µg/mL |

2. Central Nervous System Activity

This compound has been investigated for its potential effects on the central nervous system (CNS). Studies suggest that this compound may act as a serotonin receptor modulator, particularly influencing the 5-HT_1A and 5-HT_2A receptors. In vivo experiments have demonstrated that it can alter locomotor activity in rodent models, suggesting its psychoactive potential .

Table 2: CNS Activity Evaluation

| Test Compound | Dose (mg/kg) | Effect Observed |

|---|---|---|

| This compound | 30 | Decreased spontaneous motility |

| Reference Compound | 30 | No significant change |

Case Study: Antitubercular Activity

In a study focusing on the design of novel piperazine derivatives for antitubercular activity, several compounds were synthesized and evaluated. Among them, derivatives linked to the piperazine structure showed promising activity against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 1.56 µg/mL . Although specific data for this compound was not highlighted, its structural similarities suggest potential efficacy in this area.

Case Study: Cancer Research

The antagonistic properties of piperazine derivatives on P2X7 receptors have been explored for their therapeutic potential in cancer treatment. This compound was included in a broader investigation into piperazine squaric acid diamides, which showed promise in inhibiting tumor growth in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-chlorophenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. A common approach involves reacting 2-chloroaniline with a piperazine derivative (e.g., 1-methylpiperazine) in the presence of a carbamic chloride intermediate under reflux in ethanol . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dichloromethane), reaction time (4–6 hours), and stoichiometric ratios. Purity (>99%) is achievable via recrystallization from ethanol or using automated purification platforms .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.2–7.5 ppm for chlorophenyl groups) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., chair conformation of the piperazine ring) .

- HPLC : Validates purity (>99%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

- Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., CYP51 or CYP5122A1 in Leishmania parasites) using fluorescence-based assays or microsomal preparations . Cell-based assays (e.g., L. donovani promastigote proliferation) with EC values in the low micromolar range are standard. J774 macrophage cytotoxicity assays ensure selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target specificity?

- Methodological Answer :

- Substituent Modification : Replace the chlorophenyl group with fluorophenyl or pyridinyl groups to alter steric/electronic properties .

- Piperazine Core Tweaks : Introduce methyl or ethyl groups on the piperazine nitrogen to modulate lipophilicity (e.g., N-methyl analogs show improved CYP51 inhibition ).

- Activity Profiling : Test analogs against panels of related enzymes (e.g., CYP3A4, CYP2D6) to assess selectivity .

Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the piperazine ring) .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance membrane permeability .

Q. What mechanistic insights can be gained from studying the compound’s interaction with CYP enzymes?

- Methodological Answer :

- Crystallographic Analysis : Co-crystallize the compound with CYP5122A1 to map binding pockets (e.g., hydrophobic interactions with sterol substrates) .

- Molecular Dynamics (MD) Simulations : Predict binding free energies and residence times using force fields like AMBER .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic use?

- Methodological Answer :

- Solubility Enhancement : Introduce hydroxyl or sulfonamide groups to improve aqueous solubility (measured via shake-flask method) .

- BBB Penetration : Modify logP values (target 2–3) using substituents like trifluoromethyl groups, validated via parallel artificial membrane permeability assays (PAMPA) .

- CYP Inhibition Mitigation : Replace metabolically labile groups (e.g., methyl) with deuterated analogs to slow oxidative metabolism .

Q. What strategies minimize off-target toxicity while maintaining efficacy?

- Methodological Answer :

- Selectivity Screening : Use kinase profiling assays (e.g., Eurofins Panlabs) to identify off-target interactions .

- Toxicogenomics : RNA-seq analysis of treated cells to detect stress pathways (e.g., oxidative stress, apoptosis) .

- Metabolite Identification : LC-HRMS to characterize toxic metabolites (e.g., epoxide intermediates) and redesign analogs to avoid their formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.